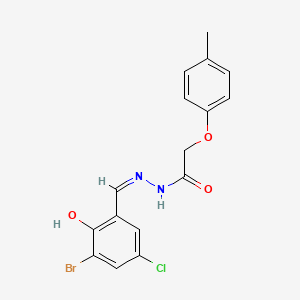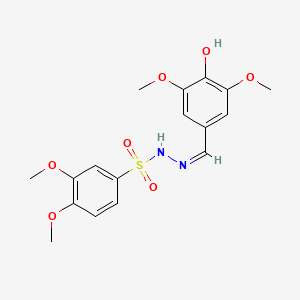![molecular formula C22H32N2O3 B6016583 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B6016583.png)
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a dioxine moiety, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dioxine moiety, and the final coupling with the carboxamide group. Here is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone, under acidic or basic conditions.
Introduction of the Dioxine Moiety: The dioxine moiety can be introduced through a condensation reaction between a diol and a suitable aldehyde or ketone, followed by cyclization.
Coupling with the Carboxamide Group: The final step involves coupling the piperidine-dioxine intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of pain management, anti-inflammatory agents, and central nervous system disorders.
Pharmacology: It can be used to study receptor binding and signal transduction pathways, providing insights into its mechanism of action and potential therapeutic targets.
Materials Science: The compound’s chemical properties may be exploited in the development of novel materials, such as polymers and coatings, with specific functionalities.
Biological Research: It can be used as a tool compound to investigate biological processes and pathways, including enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide: shares structural similarities with other piperidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine ring, dioxine moiety, and carboxamide group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)13-18-6-8-19(9-7-18)14-24-10-4-5-20(15-24)23-22(25)21-17(3)26-11-12-27-21/h6-9,16,20H,4-5,10-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPWPQBEOKLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)NC2CCCN(C2)CC3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6016509.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016515.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016521.png)

![2-[(3,4-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B6016547.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6016551.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6016558.png)
![2-[4-[(Z)-[2-(3-chloro-2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide](/img/structure/B6016564.png)
![2-[(2-Fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid](/img/structure/B6016571.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6016607.png)

![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
